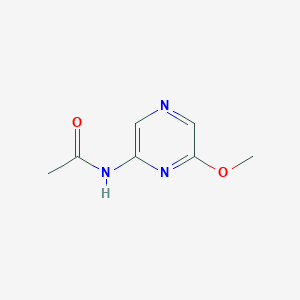

N-(6-methoxypyrazin-2-yl)acetamide

Description

N-(6-Methoxy-2-pyrazinyl)acetamide (CAS: 136309-06-3) is a heterocyclic acetamide derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol. Its structure comprises a pyrazine ring substituted with a methoxy group (-OCH₃) at the 6-position and an acetamide (-NHCOCH₃) group at the 2-position (Figure 1). The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science .

Properties

CAS No. |

136309-06-3 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N-(6-methoxypyrazin-2-yl)acetamide |

InChI |

InChI=1S/C7H9N3O2/c1-5(11)9-6-3-8-4-7(10-6)12-2/h3-4H,1-2H3,(H,9,10,11) |

InChI Key |

YWNPRLRGGXDBCR-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CN=CC(=N1)OC |

Canonical SMILES |

CC(=O)NC1=CN=CC(=N1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazine-Based Acetamides

N-[(6-Amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide (CAS: 199294-70-7)

- Structure: Features a pyrazine ring substituted with a methyl group (6-position), an oxo group (2-position), and a phenylethylamino side chain (3-position). The acetamide linker connects to a 6-amino-2-methylpyridine moiety.

N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide

- Structure: Combines a pyrazoloquinoxaline core with a 4-chlorophenyl group and acetamide substituent.

- Activity : Demonstrates potent MAO-A inhibition (IC₅₀ = 0.028 µM) with 50-fold selectivity over MAO-B. The extended aromatic system and electron-withdrawing chloro group likely contribute to enzyme binding, contrasting with the electron-donating methoxy group in N-(6-methoxypyrazin-2-yl)acetamide .

Pyridazine-Based Acetamides

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide

- Structure : Contains a pyridazin-3-one core substituted with a methyl group, a 4-methoxybenzyl group, and an acetamide-linked 4-bromophenyl ring.

- Activity : Acts as a potent FPR2 agonist (calcium mobilization EC₅₀ < 1 µM), with meta- and para-substitutions on the benzyl group dictating receptor specificity. The pyridazine ring’s reduced aromaticity compared to pyrazine may alter pharmacokinetic properties .

Benzothiazole-Linked Acetamides

N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide

- Structure : Incorporates a methylenedioxybenzothiazole core linked to diverse thio or piperazine groups via an acetamide bridge.

- Activity: These derivatives exhibit antimicrobial and enzyme inhibitory properties.

Substituent Position and Electronic Effects

- Meta-Substituted Trichloro-Acetamides: Studies on N-(3-X-phenyl)-2,2,2-trichloroacetamides reveal that electron-withdrawing groups (e.g., -NO₂) at the meta position significantly alter crystal packing and dipole moments. For N-(6-methoxypyrazin-2-yl)acetamide, the para-like methoxy group on pyrazine may stabilize the molecule via resonance, affecting solubility and reactivity .

- N-(4-Hydroxyphenethyl)acetamide: Exhibits cytotoxicity (38–43% mortality at 0.1 mg/mL in brine shrimp assays). The phenolic -OH group provides hydrogen-bonding capacity, contrasting with the methoxy group’s electron-donating nature in the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.